![molecular formula C20H41NO2Sn B2728962 tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate CAS No. 139111-44-7](/img/structure/B2728962.png)
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate
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Description
“tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate” is a chemical compound. It is a type of carbamate, which are organic compounds derived from carbamic acid . The tert-butyl group in the compound can be deprotected under acidic conditions . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
Carbamate synthesis typically involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. Subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate and trapping of the isocyanate derivative gives the carbamate .Molecular Structure Analysis
The molecular structure of a similar compound, tert-Butyl carbamate, is available as a 2D Mol file or as a computed 3D SD file . The 3D structure may be viewed using Java or Javascript .Chemical Reactions Analysis
Carbamates, including tert-butyl carbamates, can undergo a variety of chemical reactions. They can behave as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines.Scientific Research Applications
Enantioselective Synthesis
The compound serves as an important intermediate for the enantioselective synthesis of carbocyclic analogues of nucleotides, demonstrating its utility in the synthesis of complex molecules with potential biological activity. For example, tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate, a closely related compound, has been characterized for its role in synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, highlighting the importance of such intermediates in organic synthesis (Ober et al., 2004).
Organic Synthesis Methodologies
In organic synthesis, tert-butyl carbamates are utilized to introduce protection groups for amines, facilitating subsequent chemical transformations. The mild and efficient one-pot Curtius rearrangement has been developed to transform carboxylic acids into Boc-protected amines, showcasing the versatility of tert-butyl carbamate in synthetic chemistry (Lebel & Leogane, 2005).
Development of New Materials
Tert-butyl carbamates have been explored for the development of environmentally benign materials, such as degradable polycarbonates derived from natural metabolites. These materials demonstrate significant potential in biocompatibility and environmental sustainability, with specific applications in drug delivery systems (Tsai, Wang, & Darensbourg, 2016).
Physicochemical Property Modulation
The incorporation of tert-butyl groups in bioactive compounds has been evaluated for its impact on physicochemical and pharmacokinetic properties. This research provides insights into how tert-butyl groups, including those in tert-butyl carbamates, can influence drug efficacy and activity, offering guidance for the design of new compounds (Westphal et al., 2015).
Chemical Sensing
Tert-butyl carbamates have been incorporated into fluorescent materials for the detection of volatile acid vapors, showcasing their potential in developing new sensory materials. This application highlights the broader utility of tert-butyl carbamates beyond just synthetic intermediates, extending into materials science and analytical applications (Sun et al., 2015).
properties
IUPAC Name |
tert-butyl N-[(E)-3-tributylstannylprop-2-enyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14NO2.3C4H9.Sn/c1-5-6-9-7(10)11-8(2,3)4;3*1-3-4-2;/h1,5H,6H2,2-4H3,(H,9,10);3*1,3-4H2,2H3; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBSCNSTISCAPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C=CCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn](CCCC)(CCCC)/C=C/CNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H41NO2Sn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl N-[(E)-3-tributylstannylallyl]carbamate |
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